

# Spectroscopic Analysis of Pulvinone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fulvinol*

Cat. No.: *B12745291*

[Get Quote](#)

Please Note: Initial searches for "**Fulvinol**" did not yield specific spectroscopic data. It is highly probable that this is a misspelling of "Pulvinone," a structurally related fungal pigment for which spectroscopic information is available. This guide will focus on the spectroscopic analysis of Pulvinone.

This technical guide provides an in-depth overview of the spectroscopic analysis of Pulvinone, a yellow crystalline solid belonging to the butenolide class of organic compounds. While Pulvinone itself is not a natural product, its hydroxylated derivatives, known as aspulvinones, are found in various fungal species such as *Aspergillus terreus* and the Larch Bolete mushroom (*Suillus grevillei*).<sup>[1]</sup> These compounds are derived from the pulvinic acid pathway and are of interest to researchers in natural product chemistry, mycology, and drug development.<sup>[1]</sup>

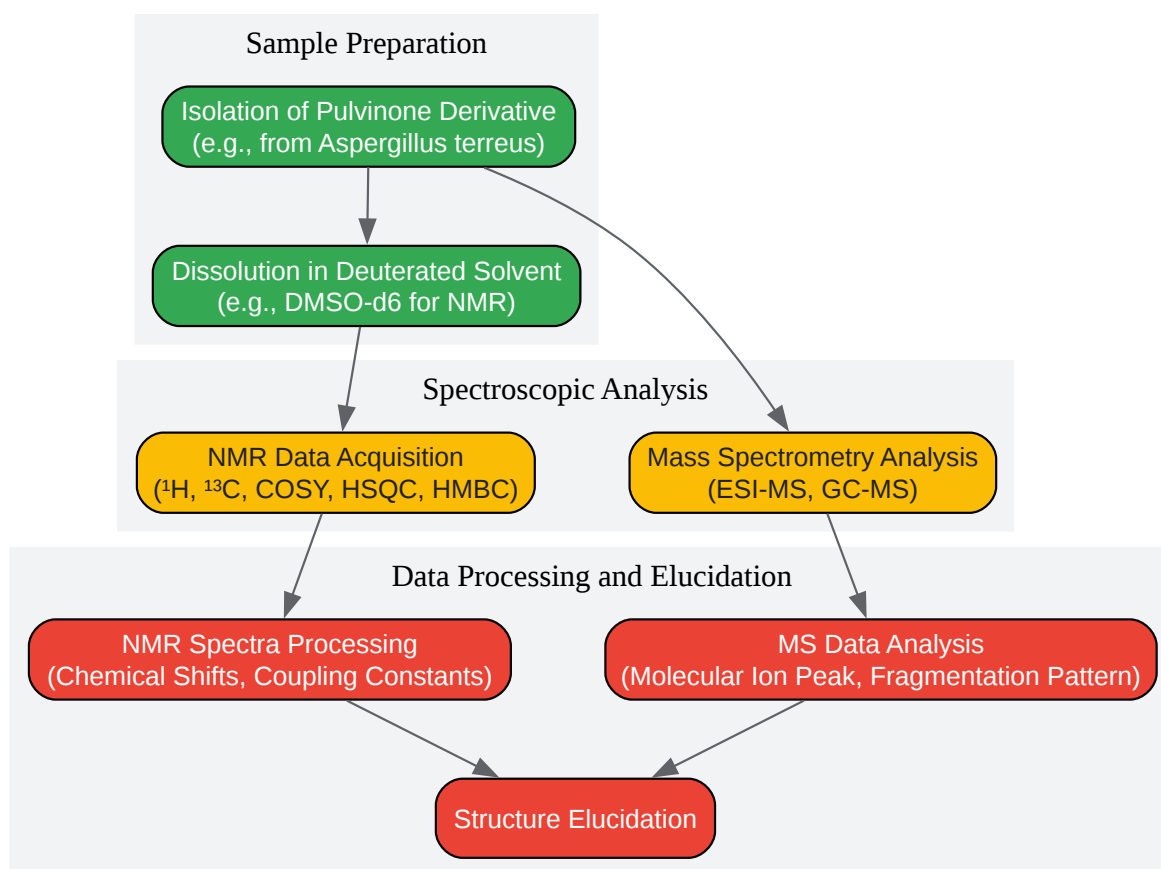
## Molecular Structure of Pulvinone

Pulvinone has the chemical formula  $C_{17}H_{12}O_3$  and a molar mass of  $264.280 \text{ g}\cdot\text{mol}^{-1}$ . Its structure features a 4-hydroxy-3-phenylfuran-2(5H)-one core with a benzylidene substituent at the 5-position.

Caption: Chemical structure of Pulvinone.

## Spectroscopic Analysis Workflow

The structural characterization of Pulvinone and its derivatives is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The general workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of Pulvinone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

## <sup>13</sup>C NMR Data for Pulvinone

The following table summarizes the reported <sup>13</sup>C NMR chemical shifts for Pulvinone.[\[2\]](#)[\[3\]](#)

Atom	Chemical Shift (δ) in ppm
C=O	168.5
C-O	164.2
C	158.1
C	132.4
CH	130.8
CH	129.5
CH	129.3
CH	129.0
C	128.8
CH	128.6
C	122.9
CH	116.3
C	100.9

## <sup>1</sup>H NMR Data

While a complete, assigned <sup>1</sup>H NMR spectrum for the parent Pulvinone is not available in the initial search results, analysis of structurally similar flavanones indicates that the spectrum would show characteristic signals for the aromatic protons on the two phenyl rings and the vinylic proton.[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

## Mass Spectrometry Data for Aspulvinone E

Aspulvinone E is a dihydroxylated derivative of Pulvinone. The table below presents the Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound.<sup>[5]</sup>

Precursor Type	m/z	Relative Intensity (%)
[M+H] <sup>+</sup>	297.077057	100
Fragment	223.076538	55.44
Isotope	298.079376	14.78
Fragment	147.045029	9.08
Fragment	251.070908	8.97

## Experimental Protocols

### NMR Spectroscopy Protocol

A generalized protocol for acquiring NMR spectra of Pulvinone and its derivatives is as follows:

- **Sample Preparation:** A sample of 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.<sup>[2][3]</sup>
- **Instrumentation:** A high-field NMR spectrometer, typically 400 MHz or higher, is utilized for data acquisition.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled <sup>13</sup>C NMR spectrum is recorded. The spectral parameters, including spectral width and the number of scans, are optimized to achieve a satisfactory signal-to-noise ratio.
- **<sup>1</sup>H NMR Acquisition:** A standard <sup>1</sup>H NMR spectrum is acquired.
- **2D NMR Experiments:** For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is often necessary. These include COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.

## Mass Spectrometry (LC-MS) Protocol

A typical protocol for the LC-MS analysis of Pulvinone derivatives is detailed below:

- **Sample Preparation:** A dilute solution of the analyte is prepared in a solvent that is miscible with the mobile phase, such as methanol or acetonitrile.
- **Liquid Chromatography:** The sample is injected into a liquid chromatography system, commonly equipped with a C18 reversed-phase column. Separation is achieved using a gradient elution with a binary solvent system, for instance, water (often containing a small percentage of formic acid to aid ionization) and acetonitrile.
- **Mass Spectrometry:** The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds.[5] To ensure the detection of a wide range of potential adducts and fragments, data is typically acquired in both positive and negative ion modes. For accurate mass measurements, which are crucial for determining the elemental composition, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is employed.[5]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pulvinone - Wikipedia [en.wikipedia.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Aspulvinone E | C<sub>17</sub>H<sub>12</sub>O<sub>5</sub> | CID 54675753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Pulvinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12745291#spectroscopic-analysis-of-fulvinol-nmr-ms>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)